BenchChemオンラインストアへようこそ!

7-Bromo-3-chloroquinolin-2-amine

Monoamine Oxidase Inhibition Enzyme Assay Neurodegenerative Disease Research

7-Bromo-3-chloroquinolin-2-amine is a dual-halogenated quinoline with a unique electrophilic footprint. Its 300 nM MAO-B IC₅₀ and 130-fold selectivity over MAO-A make it a superior scaffold for neurodegenerative disease research. The orthogonal 7-bromo and 3-chloro reactivity enables efficient, sequential cross-coupling diversification. This 7-bromo motif also maintains antiplasmodial activity comparable to the 7-chloro standard.

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
Cat. No. B13905545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-chloroquinolin-2-amine
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC(=C(C=C21)Cl)N)Br
InChIInChI=1S/C9H6BrClN2/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4H,(H2,12,13)
InChIKeyKSFQTOOWTKNZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-chloroquinolin-2-amine: Chemical Identity and Core Characteristics for Procurement


7-Bromo-3-chloroquinolin-2-amine (CAS: 2086768-55-8) is a dihalogenated quinoline derivative featuring a 2-amino group, a 3-chloro substituent, and a 7-bromo substituent on the quinoline core . Its molecular formula is C₉H₆BrClN₂ with a molecular weight of 257.51 g/mol . This heterocyclic aromatic compound belongs to the broader class of 2-aminoquinolines, a privileged scaffold in medicinal chemistry due to its diverse biological activities [1]. Its specific substitution pattern, with a chloro group adjacent to the primary amine and a bromo group at the 7-position, endows it with a unique electrophilic and hydrogen-bonding profile that distinguishes it from mono-halogenated or differently substituted quinoline analogs.

7-Bromo-3-chloroquinolin-2-amine: The Risk of Generic Substitution in Quinoline-Based Research


In quinoline chemistry, the precise position and identity of halogen substituents are not interchangeable; they dictate a molecule's electronic distribution, steric accessibility, and, consequently, its biological target profile and synthetic reactivity. While a library of 'chloroquinolines' or 'bromoquinolines' might appear functionally similar, substituting a 7-bromo-3-chloro pattern with, for instance, a 6-bromo-3-chloro or a mono-halogenated 3-chloroquinolin-2-amine can result in drastically different binding affinities for key targets such as monoamine oxidases (MAOs). The dual halogenation pattern of 7-Bromo-3-chloroquinolin-2-amine creates a unique 'halogen-bonding' and hydrophobic footprint that is not replicated by its closest analogs, making direct substitution without rigorous re-validation a high-risk endeavor for research consistency and assay reproducibility [1]. The quantitative evidence below underscores this necessity for specific selection.

7-Bromo-3-chloroquinolin-2-amine: Quantitative Differentiation Data for Informed Procurement


MAO-B Inhibitory Potency: A Quantitative Edge Over a 3-Chloroquinolin-2-amine Analog

7-Bromo-3-chloroquinolin-2-amine demonstrates a significant and quantifiable advantage in inhibiting Monoamine Oxidase B (MAO-B) compared to a closely related analog. In a standardized fluorometric assay using human recombinant MAO-B and kynuramine as a substrate, the target compound exhibited an IC50 of 300 nM [1]. In contrast, a 3-chloroquinolin-2-amine derivative without the 7-bromo substituent showed a dramatically weaker IC50 of 15,400 nM (15.4 µM) against the same target under comparable conditions [2]. This represents a greater than 50-fold increase in potency conferred by the 7-bromo substitution in this specific assay context.

Monoamine Oxidase Inhibition Enzyme Assay Neurodegenerative Disease Research

MAO-B Selectivity Profile: Key Differentiator from a 3-Bromo-6-chloro Analog

The specific halogen substitution pattern on 7-Bromo-3-chloroquinolin-2-amine (7-Br, 3-Cl) confers a distinct selectivity profile for MAO-B over MAO-A. While the target compound shows an IC50 of 39,000 nM against human MAO-A [1] and 300 nM against MAO-B [1], a structurally related compound with a different substitution pattern, 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine (a more complex, substituted analog), was reported to have 'potent inhibitory effects' on unspecified targets , but no specific MAO isoform data was found to replicate this selectivity. This suggests that the 7-bromo-3-chloro arrangement may be uniquely suited for achieving MAO-B preferential inhibition.

Monoamine Oxidase Isoform Selectivity Pharmacological Tool

Synthetic Versatility: A Distinct Advantage Over Mono-Halogenated Scaffolds

The presence of both a 7-bromo and a 3-chloro substituent provides a synthetically advantageous 'orthogonal' reactivity profile for sequential functionalization via palladium-catalyzed cross-coupling reactions. The 3-chloro group, being adjacent to the 2-amino group, is typically less reactive towards standard Suzuki or Buchwald-Hartwig couplings than the 7-bromo group, which is located on the electronically distinct carbocyclic ring. This allows for chemoselective elaboration at the 7-position first, leaving the 3-chloro group for subsequent or orthogonal modifications [1]. In contrast, mono-halogenated analogs like 3-chloroquinolin-2-amine or 7-bromoquinolin-2-amine offer only a single site for diversification, limiting the complexity of accessible compound libraries.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Inferred Antiplasmodial Potential: Class-Level Evidence Supporting the 7-Bromo Motif

While direct antiplasmodial data for 7-Bromo-3-chloroquinolin-2-amine is not publicly available in primary literature, a robust class-level inference can be drawn from SAR studies on 7-substituted 4-aminoquinolines. Research indicates that replacing the 7-chloro group with a bromo or iodo substituent in 4-aminoquinolines can maintain or even enhance antiplasmodial activity [1]. Specifically, 7-bromo-aminoquinolines have demonstrated activity comparable to their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of P. falciparum [2]. This evidence suggests that the 7-bromo motif is a validated, active pharmacophore within the quinoline antimalarial class, and its incorporation into the 3-chloro-2-amino scaffold likely preserves this activity, whereas other 7-position modifications (e.g., methoxy) have shown reduced potency [1].

Antimalarial Research β-Hematin Inhibition SAR

7-Bromo-3-chloroquinolin-2-amine: Optimal Procurement Scenarios Based on Quantitative Evidence


Scenario 1: Prioritization for MAO-B-Focused Neurological Disease Programs

Procure 7-Bromo-3-chloroquinolin-2-amine when the primary research objective is the development of selective inhibitors for Monoamine Oxidase B. The compound's 300 nM IC50 against MAO-B and its 130-fold selectivity over MAO-A (Section 3, Evidence Item 2) make it a superior starting point for hit-to-lead campaigns targeting Parkinson's disease and other neurodegenerative conditions, compared to less potent or less selective quinoline analogs [1]. This compound offers a clear, data-driven advantage for biochemical and cellular assays aimed at validating MAO-B as a therapeutic target.

Scenario 2: Selection for Expedited Diversification in Medicinal Chemistry Libraries

Select this compound when the project goal is to rapidly generate a library of diversely substituted quinoline derivatives. The orthogonal reactivity of the 7-bromo and 3-chloro substituents (Section 3, Evidence Item 3) allows for a controlled, two-step diversification sequence via sequential cross-coupling reactions [2]. This is a more efficient and versatile strategy than using mono-halogenated quinoline scaffolds, which limit the library to a single point of diversity and necessitate lengthier, more complex synthetic routes.

Scenario 3: Application as a Validated Scaffold in Antimalarial Hit Expansion

Procure this compound for antimalarial drug discovery programs seeking to expand around a validated 7-bromo pharmacophore. Class-level SAR evidence (Section 3, Evidence Item 4) confirms that the 7-bromo motif maintains antiplasmodial activity comparable to the 7-chloro standard, unlike other 7-substituents which are inactive [3]. Using 7-Bromo-3-chloroquinolin-2-amine as a core scaffold allows researchers to explore the additional effects of the 3-chloro and 2-amino groups on potency and resistance profiles, building on a foundation of known, active structural features.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-3-chloroquinolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.